molecular formula C11H8N2O2S B13941012 3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid CAS No. 5268-74-6

3-Methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid

Cat. No.: B13941012
CAS No.: 5268-74-6
M. Wt: 232.26 g/mol
InChI Key: LOPCKNAVKCPFNY-UHFFFAOYSA-N
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Description

3-methyl-benzo[4,5]imidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-benzo[4,5]imidazo[2,1-b]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

3-methyl-benzo[4,5]imidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

3-methyl-benzo[4,5]imidazo[2,1-b]thiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its potential anticancer activities, particularly in inhibiting the growth of cancer cells.

Mechanism of Action

The mechanism of action of 3-methyl-benzo[4,5]imidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to the disruption of bacterial cell wall synthesis. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the formation of essential cofactors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-benzo[4,5]imidazo[2,1-b]thiazole-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl group at the 3-position and the carboxylic acid group at the 2-position enhances its reactivity and potential for forming diverse derivatives .

Properties

CAS No.

5268-74-6

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

IUPAC Name

1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxylic acid

InChI

InChI=1S/C11H8N2O2S/c1-6-9(10(14)15)16-11-12-7-4-2-3-5-8(7)13(6)11/h2-5H,1H3,(H,14,15)

InChI Key

LOPCKNAVKCPFNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC3=CC=CC=C3N12)C(=O)O

Origin of Product

United States

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